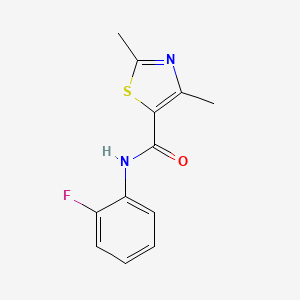

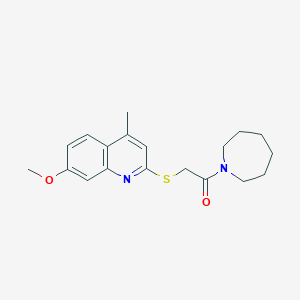

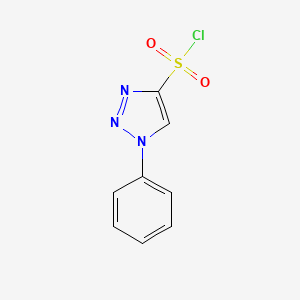

1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves several steps, including cyclization and substitution reactions. For instance, the synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives is described, which involves Dieckmann-type cyclization and displacement reactions with pyrrolidine and piperidine . Another synthesis route for a related compound, ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, includes reduction, regiosselective deprotonation, methylation, selenation, oxidation, and syn-elimination . These methods could potentially be adapted for the synthesis of "1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid" by altering the starting materials and reaction conditions to fit the structural requirements of the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be complex, with potential for various intermolecular interactions. For example, cocrystals of 1,3,5-cyclohexanetricarboxylic acid with bipyridine homologues show intricate hydrogen bonding networks, which could suggest that "1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid" might also form stable crystal structures with specific hydrogen bonding patterns . Additionally, the interpenetrated hydrogen bond networks observed in the crystallization of 1,3,5-cyclohexanetricarboxylic acid hydrate and its molecular complex with 4,4'-bipyridine indicate that retrosynthetic strategies could be employed to engineer desired crystal structures .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of "1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid." However, the reactions described for related compounds, such as the displacement reactions leading to the formation of 7-(1-pyrrolidinyl)- and 7-(1-piperidinyl)-1,8-naphthyridine derivatives, could be relevant . These reactions suggest that the compound may also undergo similar substitution reactions, which could be useful in further functionalizing the molecule or in the synthesis of derivatives with potential biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid" are not directly discussed, the properties of structurally related compounds can provide some insights. The crystallization behavior of 1,3,5-cyclohexanetricarboxylic acid and its complexes indicates that the compound may also exhibit specific solubility characteristics and form stable cocrystals with suitable partners . The presence of functional groups such as the carboxylic acid moiety and the ether linkage in the ethoxyphenyl group would influence the compound's acidity, solubility in organic solvents, and potential for forming hydrogen bonds, which are important factors in its physical and chemical behavior.

科学的研究の応用

X-ray Powder Diffraction in Synthesis

1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid is significant in the synthesis of complex compounds. For instance, it is used in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data are crucial for understanding the compound's structure during synthesis, ensuring purity and accurate formation of the intended compound (Wang, Suo, Zhang, Hou, & Li, 2017).

Cyclization and Derivative Synthesis

This compound is involved in cyclization processes, crucial for creating various derivatives. For example, its structure is employed in synthesizing octahydrophenanthrene derivatives, demonstrating its versatility in organic synthesis and the creation of complex molecular structures (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).

Antibacterial Activity

Certain derivatives of this compound have been studied for their antibacterial properties. The structure plays a role in the synthesis of compounds that show promising antibacterial activity, indicating its potential in developing new antibiotics (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Synthesis Using Ring-Closing Metathesis

The compound's cyclohexene skeleton is synthesized using ring-closing metathesis, a technique significant in organic chemistry for constructing cyclic structures. This method's efficiency is highlighted in the synthesis of complex molecules, indicating the compound's role in advancing synthetic methodologies (Cong & Yao, 2006).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4/c1-2-25-16-10-8-14(9-11-16)19-17(20(23)24)12-13-18(22)21(19)15-6-4-3-5-7-15/h8-11,15,17,19H,2-7,12-13H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGAXLNWFPCVKLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(CCC(=O)N2C3CCCCC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxo-3-piperidinecarboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methylphenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B3005158.png)

![Tert-butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B3005162.png)

![3-amino-N-(3-chloro-4-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3005165.png)

![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide](/img/structure/B3005172.png)

![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3005175.png)

![4-butoxy-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005178.png)